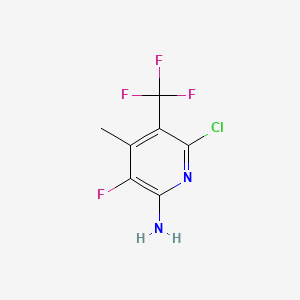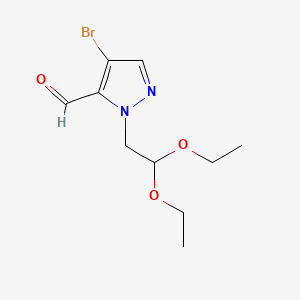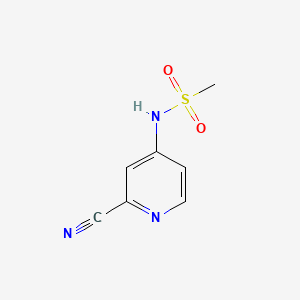
n-(2-Cyanopyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Cyanopyridin-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . It is characterized by the presence of a cyanopyridine group attached to a methanesulfonamide moiety. This compound is primarily used in research and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopyridin-4-yl)methanesulfonamide typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n-(2-Cyanopyridin-4-yl)methanesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .
Applications De Recherche Scientifique
Chemistry: n-(2-Cyanopyridin-4-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for designing new materials with specific properties .
Mécanisme D'action
The mechanism of action of n-(2-Cyanopyridin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The sulfonamide moiety may also contribute to binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- n-(2-Cyanopyridin-3-yl)methanesulfonamide
- n-(2-Cyanopyridin-5-yl)methanesulfonamide
- n-(2-Cyanopyridin-6-yl)methanesulfonamide
Uniqueness: n-(2-Cyanopyridin-4-yl)methanesulfonamide is unique due to the specific positioning of the cyanopyridine group, which influences its chemical reactivity and biological activity. The 4-position attachment allows for distinct interactions with molecular targets compared to other positional isomers .
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
N-(2-cyanopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-6-2-3-9-7(4-6)5-8/h2-4H,1H3,(H,9,10) |
Clé InChI |
KQDZNXQYZKTLTM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=NC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


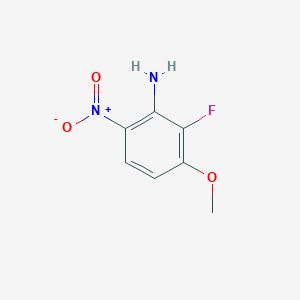
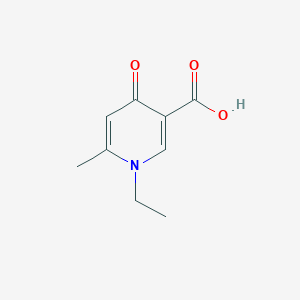

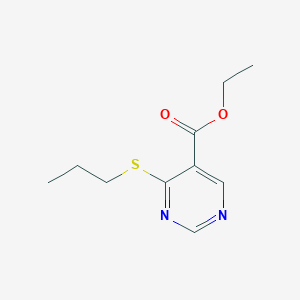
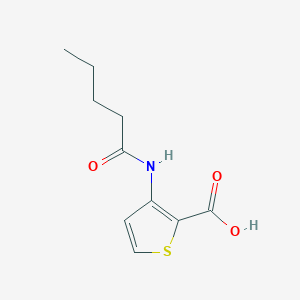


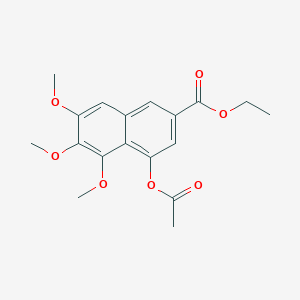
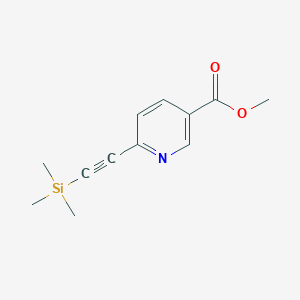
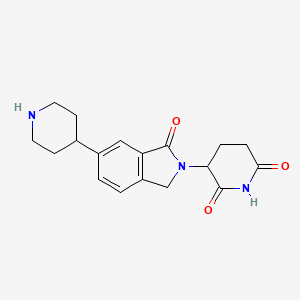
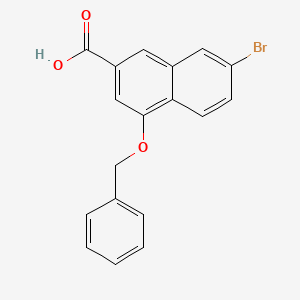
methanone](/img/structure/B13927838.png)
